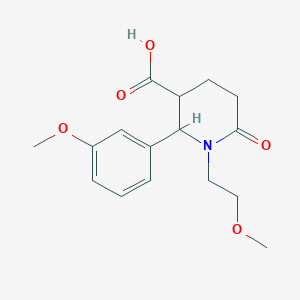![molecular formula C22H18ClN3O3 B2706295 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896620-43-2](/img/structure/B2706295.png)
4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
The compound’s privileged scaffolds—pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine—make it an appealing candidate for cancer therapy. Researchers have designed and synthesized derivatives (compounds 4–13) targeting CDK2, a protein involved in cell cycle regulation. Notably, these compounds exhibit significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 45 to 97 nM and 6 to 99 nM. Compound 14, in particular, shows dual activity against both cell lines and CDK2, making it a promising lead .
Antimicrobial Properties
Imidazole-containing compounds, including derivatives of our target compound, have demonstrated antimicrobial potential. Specifically, compounds 1a and 1b exhibit good antimicrobial activity. Further investigations into their mechanism of action and specific targets could provide valuable insights for drug development .
Organic Synthesis: Building Blocks
The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have explored its use in various reactions, including protodeboronation of alkyl boronic esters. This application expands its utility in designing novel molecules and functional materials .
Biological Studies: Cell Cycle Alterations
Compound 14, with its potent inhibitory activity against CDK2, significantly affects cell cycle progression. Researchers have observed alterations in cell cycle dynamics, as well as apoptosis induction within cancer cells. These findings highlight its potential as a tool for studying cell biology .
Pharmacology: Sorafenib Comparison
Comparative studies against the well-known drug sorafenib reveal that our compound exhibits superior cytotoxicity against cancer cell lines. Its IC50 values are notably lower than those of sorafenib, suggesting promising pharmacological properties .
Therapeutic Design: Thioglycoside Derivatives
In addition to the pyrazolo scaffolds, thioglycoside derivatives (compounds 14 and 15) have been explored. These compounds show remarkable cytotoxic activities against multiple cell lines. Their unique structures may inspire further modifications for drug design .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is the RET kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol interacts with its target, the RET kinase, by inhibiting its activity . This inhibition occurs at both the molecular and cellular levels .
Biochemical Pathways
The inhibition of RET kinase by 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol affects various biochemical pathways. These pathways are primarily involved in cell growth and differentiation
Result of Action
The result of the action of 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is the inhibition of cell proliferation driven by RET wildtype and gatekeeper mutation . This suggests that the compound could potentially be used as a therapeutic agent in conditions characterized by overactive RET kinase activity.
Eigenschaften
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-6-2-5-15-18-11-17(16-10-14(23)7-8-19(16)27)25-26(18)22(29-21(15)20)13-4-3-9-24-12-13/h2-10,12,18,22,27H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASNEEZZSIEOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


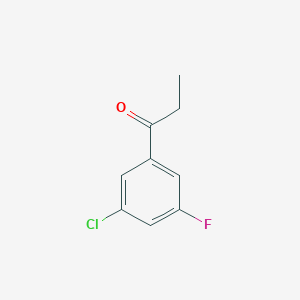

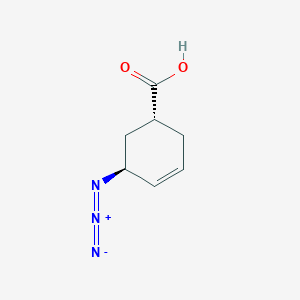
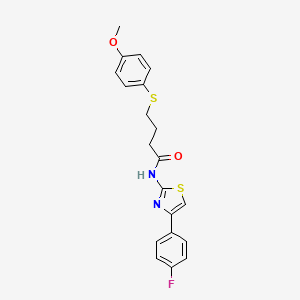
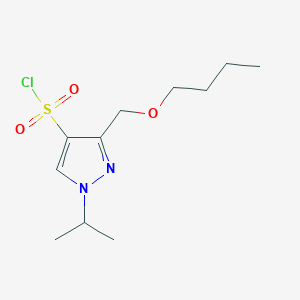
![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)
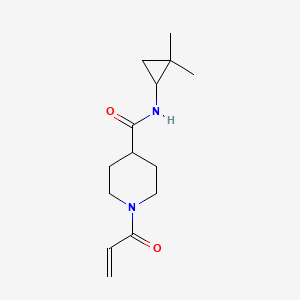
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2706227.png)
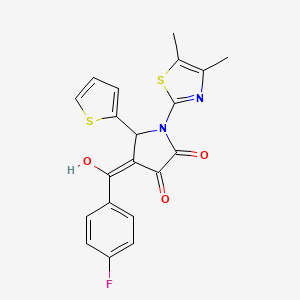
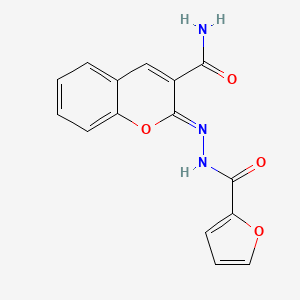
![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

